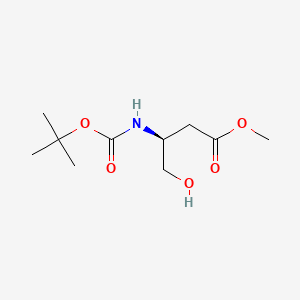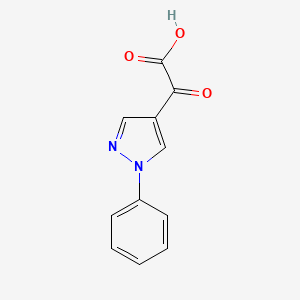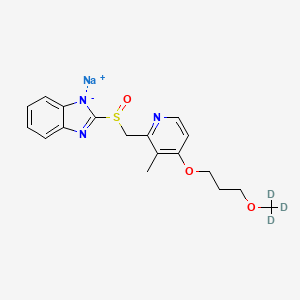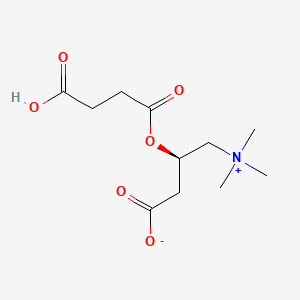
Succinylcarnitine
Vue d'ensemble
Description
Succinylcarnitine is a type of acylcarnitine, specifically an ester of carnitine and succinic acid. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. This compound is involved in the tricarboxylic acid cycle, where it acts as an intermediate in the metabolism of fatty acids and amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Succinylcarnitine can be synthesized through the esterification of carnitine with succinic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to isolate and purify the compound. The process begins with the extraction of carnitine and acylcarnitines from biological matrices using ion-exchange solid-phase extraction. The extracted compounds are then derivatized with pentafluorophenacyl trifluoromethanesulfonate and separated using HPLC. The final product is detected and quantified using an ion trap mass spectrometer .
Analyse Des Réactions Chimiques
Types of Reactions
Succinylcarnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce succinate and carnitine.
Reduction: It can be reduced to form succinyl-CoA and carnitine.
Substitution: This compound can participate in substitution reactions where the succinyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of acyl chlorides or anhydrides under acidic or basic conditions.
Major Products Formed
Oxidation: Succinate and carnitine.
Reduction: Succinyl-CoA and carnitine.
Substitution: Various acylcarnitines depending on the acyl group introduced.
Applications De Recherche Scientifique
Succinylcarnitine has numerous applications in scientific research, including:
Chemistry: Used as a standard in the quantification of acylcarnitines in biological samples.
Biology: Plays a role in the study of metabolic pathways and energy production.
Medicine: Investigated as a biomarker for metabolic disorders and mitochondrial diseases.
Industry: Utilized in the development of diagnostic assays for newborn screening and metabolic profiling
Mécanisme D'action
Succinylcarnitine exerts its effects by participating in the tricarboxylic acid cycle. It acts as an intermediate in the conversion of succinate to fumarate, a key step in the cycle. This process is catalyzed by the enzyme succinate dehydrogenase. This compound also plays a role in the transport of fatty acids into the mitochondria for beta-oxidation, facilitating energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylcarnitine: An ester of carnitine and acetic acid, involved in the transport of acetyl groups into the mitochondria.
Propionylcarnitine: An ester of carnitine and propionic acid, involved in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: An ester of carnitine and butyric acid, involved in the metabolism of short-chain fatty acids
Uniqueness
Succinylcarnitine is unique due to its role in the tricarboxylic acid cycle and its involvement in the metabolism of both fatty acids and amino acids. Unlike other acylcarnitines, this compound serves as a direct link between the tricarboxylic acid cycle and the beta-oxidation of fatty acids, making it a crucial intermediate in energy production .
Propriétés
IUPAC Name |
(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVNYBCYZZDFL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128562 | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256928-74-2 | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256928-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


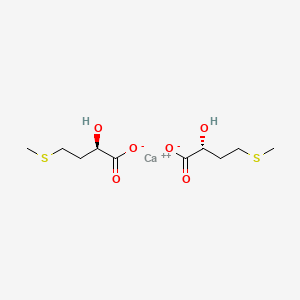

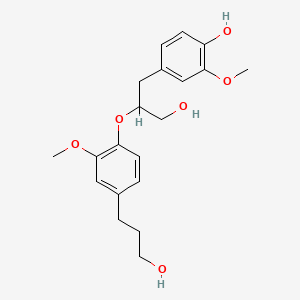
![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)
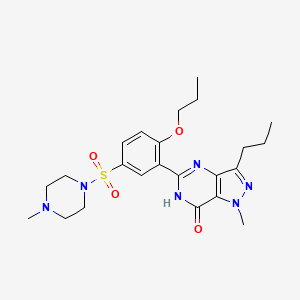
![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)
